(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone
Overview
Description
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: is a complex organic compound that features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone typically involves the following steps:
Indole Synthesis: : The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.
Coupling Reaction: : The final step involves the coupling of the indole derivative with the azetidine derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and ethanol.
Substitution: : Nucleophiles like ammonia (NH₃) or amines, and leaving groups such as halides.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted indoles or azetidines.
Scientific Research Applications
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : Application in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, which can lead to biological responses such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(3-aminoazetidin-1-yl)(1-methyl-1H-indol-5-yl)methanone: can be compared to other indole derivatives, such as (1-methyl-1H-indol-3-yl)methanone and (1-methyl-1H-indol-2-yl)methanone . These compounds share the indole core but differ in the position of the methyl group and the attached functional groups, leading to variations in their biological activities and applications.
List of Similar Compounds
(1-methyl-1H-indol-3-yl)methanone
(1-methyl-1H-indol-2-yl)methanone
(1-methyl-1H-indol-4-yl)methanone
(1-methyl-1H-indol-6-yl)methanone
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(1-methylindol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-5-4-9-6-10(2-3-12(9)15)13(17)16-7-11(14)8-16/h2-6,11H,7-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQWAAZEWXMXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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